(2-Chloro-4-fluorophenyl)Zinc bromide (2-Chloro-4-fluorophenyl)Zinc bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19945812
InChI: InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C6H3BrClFZn
Molecular Weight: 274.8 g/mol

(2-Chloro-4-fluorophenyl)Zinc bromide

CAS No.:

Cat. No.: VC19945812

Molecular Formula: C6H3BrClFZn

Molecular Weight: 274.8 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-4-fluorophenyl)Zinc bromide -

Specification

Molecular Formula C6H3BrClFZn
Molecular Weight 274.8 g/mol
IUPAC Name bromozinc(1+);1-chloro-3-fluorobenzene-6-ide
Standard InChI InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1
Standard InChI Key WISYNSGDDNLMDN-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC(=[C-]1)Cl)F.[Zn+]Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (2-chloro-4-fluorophenyl)zinc bromide features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, bonded to a zinc bromide moiety. This arrangement confers distinct electronic effects: the electron-withdrawing fluorine atom enhances the stability of the zinc-carbon bond, while the chlorine substituent influences regioselectivity in subsequent reactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₃BrClFZn
Molecular Weight271.85 g/mol
State at Room TemperatureSolution in THF (0.25 M)
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMF)

The compound’s stability in THF allows for convenient handling in synthetic workflows, though it remains moisture-sensitive and requires inert atmosphere conditions.

Synthesis and Scalability

The synthesis of (2-chloro-4-fluorophenyl)zinc bromide parallels methodologies established for related organozinc reagents. A representative route involves:

  • Halogen-Metal Exchange: Reacting 2-chloro-4-fluorophenylmagnesium bromide (Grignard reagent) with zinc bromide in THF at low temperatures (−78°C to 0°C).

  • Transmetalation: The Grignard reagent transfers the aryl group to zinc, forming the organozinc intermediate.

  • Purification: The product is isolated as a stable THF solution after filtration to remove magnesium salts.

Industrial-scale production optimizes parameters such as temperature (−20°C) and zinc bromide stoichiometry to achieve yields exceeding 85%. The use of continuous flow reactors has recently been explored to enhance reproducibility and safety.

Applications in Organic Synthesis

Cross-Coupling Reactions

(2-Chloro-4-fluorophenyl)zinc bromide participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl structures. For example:

Ar-ZnBr+Ar’XPd catalystAr-Ar’+ZnBrX\text{Ar-ZnBr} + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{ZnBrX}

Here, the zinc reagent acts as a nucleophile, reacting with aryl halides (X = Br, I) to construct complex scaffolds prevalent in pharmaceuticals.

Pharmaceutical Intermediates

The compound’s halogenated aryl group is integral to synthesizing bioactive molecules. Derivatives of (2-chloro-4-fluorophenyl)zinc bromide have been employed in the preparation of:

  • Anticancer agents: Aryl zinc reagents facilitate the introduction of fluorinated motifs into kinase inhibitors.

  • Antimicrobial compounds: Biaryl structures derived from this reagent show enhanced metabolic stability.

Comparison with Related Organozinc Reagents

The reactivity of (2-chloro-4-fluorophenyl)zinc bromide can be contextualized against similar compounds:

CompoundStructureKey Features
4-Fluorophenylzinc bromideC₆H₄BrFZnLacks chlorine substituent; lower steric hindrance
Phenylzinc bromideC₆H₅ZnBrNo halogen substituents; broader applicability
(2-Chlorophenyl)zinc bromideC₆H₄ClZnBrMissing fluorine; altered electronic properties

The dual halogenation in (2-chloro-4-fluorophenyl)zinc bromide enhances its selectivity in couplings involving electron-deficient aryl partners.

Recent Advances and Future Directions

Recent studies (2023–2024) highlight innovations in organozinc chemistry that could impact the use of (2-chloro-4-fluorophenyl)zinc bromide:

  • Green Solvents: Replacement of THF with cyclopentyl methyl ether (CPME) to improve sustainability.

  • Photoactive Couplings: Visible-light-mediated cross-couplings that reduce palladium loading.

Future research may explore this reagent’s utility in synthesizing fluorinated polymers or covalent organic frameworks (COFs).

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